molecular formula C13H26N2O2 B14584785 N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide CAS No. 61429-95-6

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide

Katalognummer: B14584785
CAS-Nummer: 61429-95-6
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: OZVYPVFWRKOAEU-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide is a chemical compound with a complex structure that includes a norleucine backbone modified with a 2-methylpropanoyl group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide typically involves the acylation of L-norleucine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with isopropylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of N2-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide
  • 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide

Uniqueness

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61429-95-6

Molekularformel

C13H26N2O2

Molekulargewicht

242.36 g/mol

IUPAC-Name

(2S)-2-(2-methylpropanoylamino)-N-propan-2-ylhexanamide

InChI

InChI=1S/C13H26N2O2/c1-6-7-8-11(13(17)14-10(4)5)15-12(16)9(2)3/h9-11H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t11-/m0/s1

InChI-Schlüssel

OZVYPVFWRKOAEU-NSHDSACASA-N

Isomerische SMILES

CCCC[C@@H](C(=O)NC(C)C)NC(=O)C(C)C

Kanonische SMILES

CCCCC(C(=O)NC(C)C)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.